![molecular formula C9H17NO2 B13344858 (2,8-Dioxaspiro[4.5]decan-3-yl)methanamine](/img/structure/B13344858.png)
(2,8-Dioxaspiro[4.5]decan-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,8-Dioxaspiro[4.5]decan-3-yl)methanamine is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique spirocyclic structure, which includes a spiro linkage between a dioxane ring and a decane ring, with a methanamine group attached to the third carbon of the dioxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,8-Dioxaspiro[4.5]decan-3-yl)methanamine typically involves the reaction of a suitable dioxane derivative with a methanamine precursor under controlled conditions. One common method includes the use of a spirocyclization reaction, where a dioxane derivative is reacted with a methanamine in the presence of a catalyst to form the spirocyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale spirocyclization reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,8-Dioxaspiro[4.5]decan-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2,8-Dioxaspiro[4.5]decan-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,8-Dioxaspiro[4.5]decan-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds or ionic interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure provides rigidity and stability, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2,6-Dioxaspiro[4.5]decan-3-yl)methanamine: Similar spirocyclic structure but with different ring positions.
(2,8-Dioxaspiro[4.5]decan-3-yl)ethanamine: Similar structure with an ethylamine group instead of methanamine.
Uniqueness
(2,8-Dioxaspiro[4.5]decan-3-yl)methanamine is unique due to its specific spiro linkage and the presence of a methanamine group, which confer distinct chemical and biological properties. Its versatility and stability make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2,8-dioxaspiro[4.5]decan-3-ylmethanamine |
InChI |
InChI=1S/C9H17NO2/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8H,1-7,10H2 |
InChI Key |
VFUHVPPVJBZFKM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CC(OC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13344776.png)
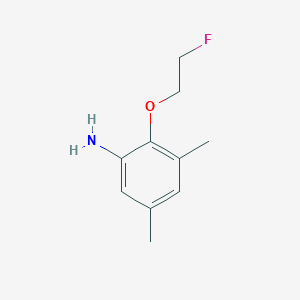
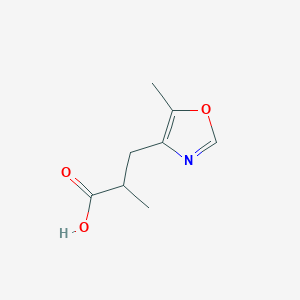
![Tert-butyl 2'-chloro-4'-oxo-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate](/img/structure/B13344786.png)
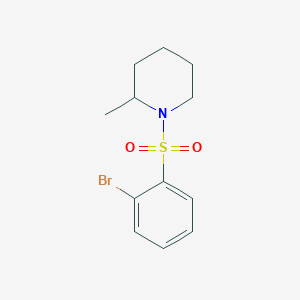
![N-(2-(2-(2-Hydrazineyl-2-oxoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13344821.png)
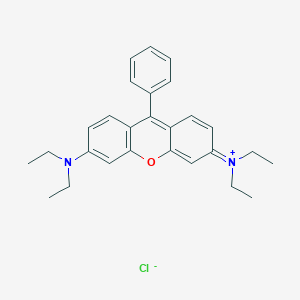
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline](/img/structure/B13344840.png)
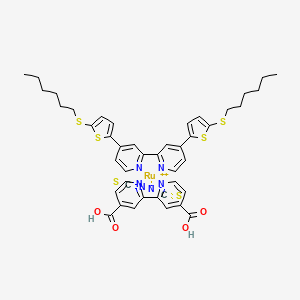
![(3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine](/img/structure/B13344846.png)
![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13344848.png)

![Methyl 3-oxospiro[3.6]decane-1-carboxylate](/img/structure/B13344862.png)

